1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE
Overview
Description
1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that belongs to the class of tetrahydroquinolines. Tetrahydroquinolines are significant due to their presence in various natural products and their diverse pharmacological utilities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multicomponent reactions (MCRs). These reactions are favored for their ability to improve atom economy, selectivity, and yield . One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. This approach involves the direct coupling of the C(sp3)–H bond of tetrahydroquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to optimize the production process. This includes the use of environmentally friendly catalysts and reagents to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Transition metal catalysts such as palladium (Pd) or copper (Cu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce various tetrahydroquinoline derivatives .
Scientific Research Applications
1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors, modulating their activity and leading to various biological effects. For example, it may function as an inhibitor of certain enzymes or as an agonist/antagonist for specific receptors .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline scaffold and exhibits diverse biological activities.
3,4-Dihydroisoquinoline: Another related compound with significant pharmacological properties.
Uniqueness
1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its specific structural features and the presence of both tetrahydroquinoline and benzoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-25(27-16-6-12-19-8-1-3-14-23(19)27)21-10-5-11-22(18-21)26(30)28-17-7-13-20-9-2-4-15-24(20)28/h1-5,8-11,14-15,18H,6-7,12-13,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXCAHVZPVUBDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)C(=O)N4CCCC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360354 | |
Record name | ST008223 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5344-45-6 | |
Record name | ST008223 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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